molecular formula C11H11N5O2 B025315 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile CAS No. 19858-61-8

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile

Cat. No.: B025315
CAS No.: 19858-61-8
M. Wt: 245.24 g/mol
InChI Key: PWTPNGNIVWZAAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Mechanism of Action

The mechanism of action of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to various biological effects . The nitrile group may also participate in interactions that influence the compound’s activity .

Properties

IUPAC Name

1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-17-7-3-5-6(4-12)11(18-2)16-10(14)8(5)9(13)15-7/h3H,1-2H3,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTPNGNIVWZAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=C1)C(=C(N=C2N)OC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352612
Record name 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19858-61-8
Record name 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the synthetic route for producing 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile?

A1: The article describes a specific synthesis of this compound. It starts from 2-Amino-6-chloro-4-cyanomethyl-3,5-pyridinedicarbonitrile. This compound undergoes cyclization in the presence of methoxide ions, yielding this compound as the exclusive product [].

Q2: What is the reactivity of 1,8-Diamino-2,7-naphthyridines with carbonyl compounds?

A2: The research indicates that 1,8-Diamino-2,7-naphthyridines react with various carbonyl derivatives. This includes orthoesters, aliphatic and aromatic aldehydes, alicyclic ketones, esters, and carboxylic acid anhydrides. These reactions lead to the formation of derivatives within the novel pyrimido-[4,5,6-i,j][2,7]naphthyridine system. Interestingly, reacting with phthalic anhydride results in a derivative of the pentacyclic isoindolo[2,1-a]pyrimido[4,5,6-i,j][2,7]naphthyridine system [].

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